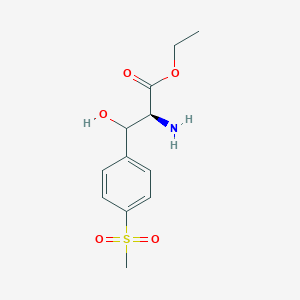
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate
Overview
Description
Scientific Research Applications
- Application of plant growth regulators (PGRs) can mitigate MPCA-Na toxicity. Notably, combinations of 24-epibrassinolide, gibberellin (GA₃), phthalanilic acid, and seaweed fertilizer have positive effects on cotton yield .
- Plant height, boll number, and single boll weight are significantly reduced at seedling and budding stages due to MPCA-Na exposure .
- Positive effects on cotton yield are observed when using specific PGRs at different growth stages: phthalanilic acid + seaweed fertilizer (seedling), 24-epibrassinolide + seaweed fertilizer (budding), and GA₃ + seaweed fertilizer (flowering and boll stages) .
Herbicide in Agriculture
Physiological Effects on Plants
Plant Growth Regulators (PGRs)
Environmental Risk Assessment
Mechanism of Action
Target of Action
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate is a derivative of phenoxy herbicides, which are known to mimic the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these compounds are broad-leaf plants, where they induce rapid, uncontrolled growth .
Mode of Action
The compound interacts with its targets by mimicking the auxin growth hormone, leading to rapid and uncontrolled growth . This “growing to death” phenomenon is what makes it effective as a herbicide .
Biochemical Pathways
The affected biochemical pathways primarily involve the disruption of normal plant growth processes. Exposure to the compound can lead to a decrease in chlorophyll content and an increase in soluble protein content, Malondialdehyde (MDA) content, and protective enzyme activity .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability . The compound’s lipophilicity, ionization constant, solubility, and permeability are factors that can impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include significant reductions in plant height, boll number, and the single boll weight at the seedling and budding stages . It also induces oxidative stress in plants .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s effectiveness can be reduced due to drift during application, which can be damaging to non-target plants . Additionally, the compound’s stability can be affected by various environmental stressors .
properties
IUPAC Name |
methyl 4-(4-chlorophenoxy)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-20-14(17)9-2-7-13(12(8-9)16(18)19)21-11-5-3-10(15)4-6-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRPZVIKUJORGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide](/img/structure/B3124549.png)
![5-methyl-3-[1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B3124561.png)









![4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B3124624.png)
![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B3124633.png)
![6-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3124637.png)